N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine
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Description
N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It has been extensively studied for its potential use in cancer treatment and other diseases that involve abnormal activation of the MAPK pathway.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has focused on developing synthesis techniques for heterocyclic compounds linked to N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, demonstrating the compound's versatility in creating a variety of biologically active molecules. For instance, cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation has been employed to prepare pyrimidine-linked pyrazole heterocyclics, showcasing the compound's role in synthesizing insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Antimicrobial and Antibacterial Activities
The synthesized compounds, including variations of this compound, have demonstrated notable antimicrobial and antibacterial potentials. For example, two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized, showing significant antibacterial activity. The study of their interactions with bovine serum albumin (BSA) through fluorescence, time-resolved fluorescence, circular dichroism (CD) spectroscopy, and molecular docking highlighted the compounds' biophysical properties (He et al., 2020).
Applications in Material Science and Molecular Biology
Material Science Applications
Compounds derived from this compound have been explored for their potential in material sciences, particularly in creating high glass transition and thermal stability materials. Such compounds exhibit unique properties like fluorescence upon protonation, making them suitable for various applications in material science (Wang et al., 2008).
DNA Binding and Topoisomerase Inhibition
Investigations into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, including those related to this compound, have shown that these compounds can effectively bind to DNA and inhibit topoisomerase IIα. Such properties indicate potential therapeutic applications, especially in designing anticancer drugs (Singla et al., 2017).
properties
IUPAC Name |
4-N,4-N-dimethyl-6-N-(1-methylpyrazol-4-yl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15(2)10-4-9(11-7-12-10)14-8-5-13-16(3)6-8/h4-7H,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNTOVLMBPFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC(=NC=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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